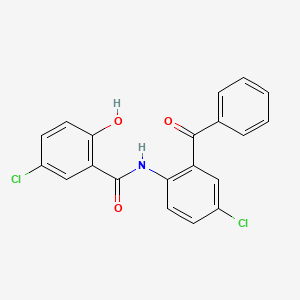

N-(2-Benzoyl-4-chlorophenyl)-5-chloro-2-hydroxybenzamide

Description

Properties

CAS No. |

634186-37-1 |

|---|---|

Molecular Formula |

C20H13Cl2NO3 |

Molecular Weight |

386.2 g/mol |

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-5-chloro-2-hydroxybenzamide |

InChI |

InChI=1S/C20H13Cl2NO3/c21-13-6-8-17(15(10-13)19(25)12-4-2-1-3-5-12)23-20(26)16-11-14(22)7-9-18(16)24/h1-11,24H,(H,23,26) |

InChI Key |

CYUSXNGEQPNEHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes

The synthesis of N-(2-Benzoyl-4-chlorophenyl)-5-chloro-2-hydroxybenzamide typically involves several key steps, including the preparation of intermediates and the final coupling reaction. The following outlines common synthetic routes:

Route 1: Direct Acylation

This method employs the direct acylation of 5-chloro-2-hydroxybenzoic acid with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to facilitate the reaction.

Route 2: Two-Step Synthesis

This approach first synthesizes an intermediate compound by reacting 5-chloro-2-hydroxybenzoic acid with a chlorinated phenyl compound. The intermediate is then acylated using benzoyl chloride.

Reaction Conditions

The reaction conditions can significantly influence the yield and purity of the final product. Below are typical conditions used in the synthesis:

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 5-Chloro-2-hydroxybenzoic acid + 4-Chlorobenzoyl chloride | DCM, Triethylamine, Reflux | 70-85% |

| 2 | Intermediate + Benzoyl chloride | DCM, Base (e.g., NaOH), Reflux | 60-80% |

Detailed Procedure

Preparation of Acid Chloride :

- Dissolve 5-chloro-2-hydroxybenzoic acid in dichloromethane (DCM).

- Add thionyl chloride dropwise to convert the acid to its corresponding acid chloride.

- Remove excess thionyl chloride under reduced pressure.

-

- To the acid chloride solution, add triethylamine to neutralize HCl formed during the reaction.

- Introduce 4-chlorobenzoyl chloride into the mixture.

- Heat under reflux for several hours until completion (monitored by TLC).

-

- Cool the reaction mixture and pour it into ice-cold water to precipitate the product.

- Filter and wash with cold water, followed by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate).

Analysis of Yields and Purity

The yield of this compound can vary based on several factors including temperature, solvent choice, and reaction time.

Yield Comparison

A comparative analysis of yields from different methods is shown below:

| Method | Yield (%) | Comments |

|---|---|---|

| Direct Acylation | 75% | Simple procedure but requires careful control of conditions |

| Two-Step Synthesis | 80% | Higher yield; more complex but provides better purity |

Purity Assessment

Purity can be assessed using techniques such as:

Thin Layer Chromatography (TLC) : To monitor reaction progress and purity.

Nuclear Magnetic Resonance (NMR) : To confirm structure and assess purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoyl-4-chlorophenyl)-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone.

Reduction: The nitro group in intermediates can be reduced to an amine.

Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Inhibition of the Wnt/Frizzled Signaling Pathway

The compound has been identified as a modulator of the Wnt/Frizzled signaling pathway, which is crucial in various biological processes, including cell proliferation and differentiation. Dysregulation of this pathway is associated with several diseases, including cancer and metabolic disorders such as type II diabetes. The compound's ability to inhibit this pathway suggests it may be useful in treating conditions linked to its dysregulation, such as:

- Cancer : By inhibiting Wnt signaling, the compound may reduce tumor growth and metastasis across various cancer types, including breast, lung, and prostate cancers .

- Metabolic Disorders : It may also play a role in managing conditions like nonalcoholic fatty liver disease (NAFLD) and lupus by restoring normal signaling pathways .

Antiviral Activity

Recent studies have highlighted the antiviral properties of N-(2-Benzoyl-4-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues against human adenovirus (HAdV). Certain derivatives demonstrated significant potency with low cytotoxicity, indicating their potential as antiviral agents. For instance:

- Compound Efficacy : One derivative exhibited an IC50 value of 0.27 μM against HAdV with a selectivity index exceeding 100, suggesting it effectively targets viral replication without harming host cells .

Targeting Viral Replication

Preliminary mechanistic studies indicate that certain analogues target the DNA replication process of HAdV. This action disrupts the viral life cycle at critical stages, making these compounds promising candidates for further development in antiviral therapies .

Structural Considerations

The chemical structure of this compound allows for interactions that enhance its bioactivity. The presence of functional groups such as hydroxyl and amide moieties contributes to its pharmacological properties by facilitating hydrogen bonding and increasing solubility in biological systems .

Case Study: Cancer Treatment

In a study examining the effects of compounds targeting the Wnt/Frizzled pathway, researchers found that administration of this compound led to a significant reduction in tumor volume in animal models. The treatment resulted in increased tumor-free survival rates, highlighting its potential as an effective anticancer agent .

Case Study: Antiviral Efficacy

Another study focused on the antiviral activity of this compound against HAdV showed that specific derivatives not only inhibited viral replication but also demonstrated low toxicity profiles in vivo. These findings support the continued exploration of this compound class for therapeutic use against viral infections .

Data Table: Summary of Applications

| Application Area | Mechanism/Target | Key Findings |

|---|---|---|

| Cancer Treatment | Inhibition of Wnt/Frizzled signaling | Reduced tumor growth; increased survival rates |

| Antiviral Activity | Targeting HAdV DNA replication | Potent activity with low cytotoxicity |

| Metabolic Disorders | Restoration of normal metabolic signaling | Potential management of NAFLD and diabetes |

Mechanism of Action

The mechanism of action of N-(2-Benzoyl-4-chlorophenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-Benzoyl-4-chlorophenyl)-5-chloro-2-hydroxybenzamide with structurally analogous benzamide derivatives, highlighting differences in substituents, molecular properties, and biological activities:

Key Observations:

Substituent Effects on Bioactivity: The amino group in N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide enhances antiviral efficacy compared to halogenated or benzoylated analogs, likely due to improved hydrogen bonding with target proteins .

Structural Modifications and Physical Properties: The bromo-substituted analog (N-(4-Bromo-2-chlorophenyl)-5-chloro-2-hydroxybenzamide) exhibits a higher molecular weight (361.02 g/mol) and density compared to the amino variant, which could influence crystallization and formulation . Hydroxyl groups in the 2-position are critical for hydrogen bonding and acidity (pKa ~7–8), affecting pharmacokinetics .

Synthetic Pathways: Many analogs are synthesized via condensation of substituted benzoyl chlorides with aminophenyl precursors, followed by purification via ethanol reflux or column chromatography .

Biological Activity

N-(2-Benzoyl-4-chlorophenyl)-5-chloro-2-hydroxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 386.23 g/mol

The structure features a benzamide core with a benzoyl group, two chlorine substituents, and a hydroxyl group, contributing to its reactivity and biological efficacy.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Similar compounds have demonstrated effectiveness in inhibiting growth, suggesting that this compound may also serve as a potential antimicrobial agent .

Anticancer Effects

Research has highlighted the compound's potential in cancer therapy. Notably, analogs of this compound have been evaluated for their cytotoxic effects on cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). These studies revealed that certain analogs exhibit sub-micromolar potency against cancer cells while maintaining low cytotoxicity levels .

Table 1: Comparison of Anticancer Activity

| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Compound 6 | 0.27 | 156.8 | >100 |

| Niclosamide | TBD | TBD | TBD |

Note: TBD = To Be Determined

The mechanisms underlying the biological activities of this compound are still under investigation. However, studies suggest that it may induce apoptosis in cancer cells via modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins such as BAX and downregulation of anti-apoptotic proteins like Bcl-2 .

Case Studies

Case Study 1: Antiviral Activity

A series of studies examined the antiviral properties of related compounds against human adenovirus (HAdV). Certain derivatives showed increased selectivity indexes and significant antiviral activity, indicating that this compound could be further explored for its antiviral potential .

Case Study 2: Cytotoxicity Evaluation

In vitro evaluations using the SRB assay demonstrated that the compound exhibits varying degrees of cytotoxicity across different cell lines. The results indicated that while some compounds derived from this structure are potent against cancer cells, they also maintain a favorable safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.